molecular formula C11H11NO5 B1674532 N-Benzoylaspartic acid CAS No. 4631-12-3

N-Benzoylaspartic acid

Cat. No.: B1674532
CAS No.: 4631-12-3
M. Wt: 237.21 g/mol
InChI Key: DJLTZJGULPLVOA-QMMMGPOBSA-N
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Description

N-benzoyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is substituted with a benzoyl group. This compound is known for its role in modifying peptides and proteins, making it a valuable tool in biochemical research .

Mechanism of Action

Target of Action

It’s known that this compound is a major metabolite of benzyl glucosinolate , which suggests it may interact with similar targets or pathways.

Mode of Action

N-Benzoylaspartic acid can be used for the modification of peptides or proteins . It resists racemisation by aqueous acetic anhydride, forming internal anhydrides rather than oxazolones under these conditions . This suggests that this compound may interact with its targets by modifying their structure or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzoyl-L-aspartic acid can be synthesized by reacting L-aspartic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at temperatures ranging from 5°C to 55°C and requires a pH range of 9.2 to 13.8 . The reaction mixture is then acidified to obtain the final product.

Industrial Production Methods: Industrial production methods for N-benzoyl-L-aspartic acid often involve similar synthetic routes but on a larger scale. The use of surfactants and buffers can help in optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-benzoyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to other functional groups.

    Substitution: The benzoyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Properties

CAS No.

4631-12-3

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(2S)-2-benzamidobutanedioic acid

InChI

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1

InChI Key

DJLTZJGULPLVOA-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

Appearance

Solid powder

melting_point

171-173°C

4915-59-7
4631-12-3

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Aspartic acid, N-benzoyl-;  L-N-Benzoylaspartic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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